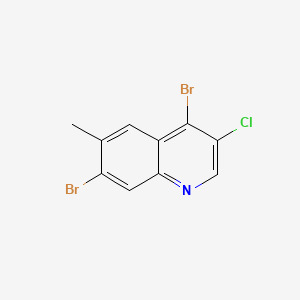

4,7-Dibromo-3-chloro-6-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1211644-44-8 |

|---|---|

Molecular Formula |

C10H6Br2ClN |

Molecular Weight |

335.423 |

IUPAC Name |

4,7-dibromo-3-chloro-6-methylquinoline |

InChI |

InChI=1S/C10H6Br2ClN/c1-5-2-6-9(3-7(5)11)14-4-8(13)10(6)12/h2-4H,1H3 |

InChI Key |

ZVHQBCAOKKCGND-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C(=C1)C(=C(C=N2)Cl)Br)Br |

Synonyms |

3-Chloro-4,7-dibromo-6-methylquinoline |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4,7 Dibromo 3 Chloro 6 Methylquinoline

Electrophilic Aromatic Substitution Pathways on the Quinoline (B57606) Ring

Electrophilic Aromatic Substitution (EAS) on the quinoline scaffold is fundamentally directed by the electronic properties of its fused ring system. The quinoline nucleus consists of a pyridine (B92270) ring fused to a benzene (B151609) ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom and is generally deactivated towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene ring (the carbocycle). researchgate.net The most favored positions for substitution are C5 and C8, a preference dictated by the stability of the resulting cationic intermediate (arenium ion).

In the specific case of 4,7-Dibromo-3-chloro-6-methylquinoline, the carbocyclic ring (positions 5, 6, 7, and 8) is already heavily substituted. The available positions for an incoming electrophile are C5 and C8. The regiochemical outcome of a potential EAS reaction is therefore determined by the directing effects of the existing substituents: the C6-methyl group and the C7-bromo group.

C6-Methyl Group: The methyl group is an activating substituent that directs incoming electrophiles to the ortho (C5, C7) and para (C8) positions through inductive and hyperconjugative effects.

C7-Bromo Group: The bromo group is a deactivating substituent due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho (C6, C8) and para (C5) positions via resonance stabilization.

The combined influence of these groups dictates the most probable sites of reaction. Both substituents direct an incoming electrophile to positions C5 and C8. However, the activating nature of the methyl group at C6 would likely favor substitution at the adjacent C5 position or the C8 position. Steric hindrance from the existing substituents, particularly the bromine at C7, could also play a significant role in determining the final regioselectivity.

| Substituent | Position | Electronic Effect | Directing Preference |

|---|---|---|---|

| -CH₃ | C6 | Activating (Inductive/Hyperconjugation) | Ortho (C5, C7), Para (C8) |

| -Br | C7 | Deactivating (Inductive), Ortho/Para Directing (Resonance) | Ortho (C6, C8), Para (C5) |

Nucleophilic Aromatic Substitution Reactions: Exploring Halogen Lability and Regioselectivity

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For this pathway to be favorable, a strong electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org

In the quinoline ring system, the nitrogen atom acts as a potent electron-withdrawing group, significantly lowering the electron density at the C2 (ortho) and C4 (para) positions. This activation makes halogens at these positions susceptible to nucleophilic displacement.

For this compound, the lability of the three halogen atoms towards nucleophiles varies greatly:

C4-Bromo: This bromine atom is at the C4 position, which is para to the ring nitrogen. This position is highly activated, making the C4-Br bond the most labile and the most likely site for nucleophilic attack.

C3-Chloro: The chlorine atom is at the C3 position. This position is not directly activated by the ring nitrogen in the same way as the C2 and C4 positions, rendering the C3-Cl bond significantly less reactive in SNAr reactions.

C7-Bromo: This bromine atom is on the carbocyclic ring, which is not activated by the ring nitrogen for nucleophilic substitution. It is therefore considered inert to SNAr reactions under typical conditions.

Therefore, regioselectivity in SNAr reactions of this compound is highly predictable, with nucleophilic attack occurring exclusively at the C4 position to displace the bromide ion. Studies on 2,4-dichloroquinazolines consistently show regioselective substitution at the more electrophilic C4 position, supporting this principle. mdpi.com

| Position | Halogen | Activation by Ring Nitrogen | Predicted Reactivity |

|---|---|---|---|

| C4 | Bromo | High (Para position) | High |

| C3 | Chloro | Low | Low |

| C7 | Bromo | None (Carbocyclic ring) | Very Low / Inert |

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinolines

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov A critical factor determining the feasibility and selectivity of these reactions on polyhalogenated substrates is the relative reactivity of the carbon-halogen (C-X) bonds in the initial oxidative addition step. Generally, the reactivity order is C–I > C–Br > C–OTf >> C–Cl. researchgate.net

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for C-C bond formation. mdpi.com When applied to this compound, the reaction's regioselectivity is governed by the differential reactivity of the C-Br and C-Cl bonds.

Given the established reactivity trend, the two C-Br bonds at positions 4 and 7 will react preferentially over the C-Cl bond at position 3. Between the two C-Br bonds, the one at the C4 position is expected to be more reactive. This is because the C4 carbon is more electrophilic due to its para relationship to the electron-withdrawing quinoline nitrogen, which facilitates the oxidative addition of palladium. semanticscholar.org

This differential reactivity allows for selective coupling strategies:

Mono-arylation: By using a controlled amount of boronic acid (e.g., 1 equivalent), it should be possible to achieve selective substitution at the C4 position.

Di-arylation: Employing an excess of the boronic acid and potentially more forcing reaction conditions (e.g., higher temperatures) would lead to the substitution of both bromine atoms at C4 and C7. nih.gov

Tri-arylation: Substitution of the C3-chloro group would require even harsher conditions and specialized catalyst systems designed for activating C-Cl bonds.

| Target Product | Equivalents of ArB(OH)₂ | Expected Reaction Site(s) | Potential Conditions |

|---|---|---|---|

| Mono-aryl | 1.0 - 1.2 | C4 | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-90 °C |

| Di-aryl | > 2.2 | C4 and C7 | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, >100 °C |

| Tri-aryl | > 3.3 | C4, C7, and C3 | Pd₂(dba)₃ with bulky phosphine (B1218219) ligand (e.g., XPhos), strong base, high temperature |

Sonogashira Coupling and Related Alkynylation Reactions

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The principles of regioselectivity observed in the Suzuki-Miyaura coupling also apply here. The reaction will preferentially occur at the C-Br bonds.

Studies on dihalogenated quinolines, such as 2-bromo-4-iodo-quinoline, have shown that the Sonogashira coupling occurs selectively at the site of the more reactive halogen (iodine over bromine). libretexts.org By analogy, for this compound, the reaction will favor the C-Br bonds over the C-Cl bond. Between the C4-Br and C7-Br positions, the higher electrophilicity of the C4 position is expected to direct the initial alkynylation to this site.

| Equivalents of Alkyne | Primary Product |

|---|---|

| 1.0 | 4-Alkynyl-7-bromo-3-chloro-6-methylquinoline |

| > 2.0 | 4,7-Dialkynyl-3-chloro-6-methylquinoline |

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org The mechanism involves an oxidative addition step, making it sensitive to the same factors that control C-C coupling reactions. wikipedia.org

The reactivity hierarchy of the halogens in this compound remains consistent: the C-Br bonds are significantly more reactive than the C-Cl bond. Therefore, selective mono-amination at the more activated C4 position can be achieved, followed by amination at C7 under more stringent conditions. The amination of the C3-Cl bond would be the most challenging, requiring catalyst systems specifically developed for aryl chlorides, often involving sterically hindered and electron-rich phosphine ligands. wikipedia.orgorganic-chemistry.org

| Substrate Type | Palladium Source | Ligand | Base |

|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos | Cs₂CO₃, K₃PO₄ |

| Aryl Chloride | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOt-Bu, KOt-Bu |

Comparative Reactivity of Bromine vs. Chlorine Substituents in Cross-Coupling

The selective functionalization of this compound in palladium-catalyzed cross-coupling reactions is dictated by the comparative reactivity of its three halogen substituents. The established order of reactivity is C4-Br > C7-Br >> C3-Cl. This hierarchy is a direct consequence of two primary factors: C-X bond dissociation energy and the electronic environment of the substitution site. researchgate.netsemanticscholar.org

Bond Strength: The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol). This lower bond energy facilitates the crucial oxidative addition step of the palladium catalyst, making bromide a much better leaving group than chloride in this context. nih.gov

Electronic Activation: The electrophilicity of the carbon atom to which the halogen is attached significantly influences the rate of oxidative addition. semanticscholar.org In the quinoline ring, the C4 position is electronically activated (made more electrophilic) by the electron-withdrawing effect of the ring nitrogen. The C7 position on the carbocyclic ring is less affected by the nitrogen and is therefore less electrophilic than C4. The C3 position is also less electronically favorable for oxidative addition compared to C4.

This combination of weaker bond energy and electronic activation makes the C4-Br site the most reactive position for all palladium-catalyzed cross-coupling reactions, enabling a predictable and stepwise functionalization of the molecule.

| Position | Halogen | Relative C-X Bond Strength | Electronic Activation | Overall Reactivity Rank |

|---|---|---|---|---|

| C4 | Bromo | Weaker | High | 1 |

| C7 | Bromo | Weaker | Moderate | 2 |

| C3 | Chloro | Stronger | Low | 3 |

Hydrodehalogenation Reactions as Competing Pathways

Hydrodehalogenation is a significant reaction pathway for halogenated aromatic compounds, often competing with other desired transformations. This process involves the replacement of a halogen atom with a hydrogen atom and can be a method for the detoxification of halogenated pollutants. For a polyhalogenated substrate like this compound, the selective removal of halogen atoms is a key challenge.

The mechanism of catalytic hydrodehalogenation, particularly with palladium-based catalysts, typically involves the oxidative addition of the aryl halide to a low-valent metal center, followed by reaction with a hydride source and reductive elimination to yield the dehalogenated arene. The relative reactivity of the C-Br and C-Cl bonds is a critical factor. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that debromination would be kinetically favored over dechlorination.

Table 1: Bond Dissociation Energies of Carbon-Halogen Bonds

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-Cl | ~339 |

| C-Br | ~285 |

This table presents generalized bond dissociation energies for aryl-halogen bonds. Actual values may vary based on the specific molecular structure.

In the context of this compound, hydrodehalogenation could proceed stepwise, with initial removal of one or both bromine atoms, followed by the more challenging removal of the chlorine atom under more forcing conditions. The reaction conditions, including the choice of catalyst, solvent, and hydride source (e.g., H₂, formic acid, silanes), can significantly influence the selectivity and extent of dehalogenation. rsc.orgcore.ac.uk The presence of multiple halogen atoms also raises the possibility of intramolecular side reactions or catalyst deactivation, further complicating the reaction profile.

Radical Reactions and Photochemical Transformations of Halogenated Quinolines

Halogenated quinolines are susceptible to radical and photochemical reactions, which can lead to a variety of products. These reactions are often initiated by UV light or radical initiators and proceed through a free-radical chain mechanism. wikipedia.orgyoutube.com

Radical Reactions:

Free-radical halogenation is a well-established process, and conversely, radical-initiated dehalogenation can also occur. wikipedia.org In the presence of a radical initiator and a suitable hydrogen donor, a halogen atom can be abstracted from the quinoline ring to form a quinolyl radical. This radical can then abstract a hydrogen atom from the donor to complete the dehalogenation cycle. The selectivity of radical abstraction would again favor the weaker C-Br bonds.

Radical reactions can be notoriously unselective, potentially leading to a mixture of partially and fully dehalogenated products. wikipedia.org The presence of the methyl group at the 6-position could also be a site for radical reactions, such as benzylic halogenation, under certain conditions.

Photochemical Transformations:

The absorption of UV light can promote a halogenated quinoline to an excited state, which can then undergo various transformations. acs.org Homolytic cleavage of a carbon-halogen bond can generate a quinolyl radical and a halogen radical, initiating a radical chain reaction. Photochemical reactions can also involve electron transfer processes, leading to the formation of radical ions that can subsequently react. mdpi.com

For this compound, photochemical stimulation could lead to selective dehalogenation, isomerization, or coupling reactions, depending on the reaction medium and the presence of other reagents. The specific wavelength of light used can also influence the reaction outcome. For instance, visible light-mediated photocatalysis has emerged as a powerful tool for various organic transformations, including those involving quinolines. mdpi.com

Metal-Free Catalysis and Organocatalytic Approaches for Quinoline Functionalization

In recent years, there has been a significant shift towards the development of metal-free and organocatalytic methods for the functionalization of heterocyclic compounds, including quinolines. rsc.orgnih.govacs.orgmdpi.comnih.gov These approaches offer advantages in terms of cost, toxicity, and sustainability compared to traditional metal-catalyzed reactions.

For a substrate like this compound, metal-free approaches could be envisioned for C-H functionalization, although the high degree of halogenation presents a challenge due to the reduced number of available C-H bonds and potential electronic effects of the halogens. However, the principles of metal-free C-H activation could potentially be applied to the remaining C-H positions on the quinoline core. mdpi.comnih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, offers a diverse range of activation modes. researchgate.net For instance, Brønsted acids can be used to activate the quinoline nitrogen, rendering the ring more susceptible to nucleophilic attack. Chiral organocatalysts could be employed for enantioselective transformations. While direct functionalization of the highly substituted this compound via organocatalysis might be challenging, it could be a valuable tool for modifying the molecule after initial dehalogenation or other transformations.

Metal-free synthesis of quinolines often involves condensation and cyclization reactions. mdpi.com While not directly applicable to the functionalization of the pre-formed this compound, these methods highlight the broad utility of metal-free catalysis in quinoline chemistry.

Advanced Spectroscopic and Structural Elucidation of 4,7 Dibromo 3 Chloro 6 Methylquinoline

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

No published high-resolution mass spectrometry data for 4,7-Dibromo-3-chloro-6-methylquinoline could be located. This technique would be essential for confirming the elemental composition and precise molecular weight of the compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A thorough search for Nuclear Magnetic Resonance (NMR) studies of this compound did not yield any specific data.

¹H, ¹³C, and Potentially ¹⁵N NMR Chemical Shift Analysis and Coupling Constant Interpretation

Detailed ¹H, ¹³C, or ¹⁵N NMR chemical shifts and coupling constants for this compound are not available in published literature. Such data would be crucial for assigning the specific positions of the hydrogen, carbon, and nitrogen atoms within the quinoline (B57606) scaffold.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

There are no available studies detailing the use of 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural elucidation of this compound. These experiments would be necessary to establish the connectivity between adjacent atoms and to provide insights into the spatial arrangement of the molecule.

X-ray Crystallography for Solid-State Structure Determination

No X-ray crystallography data for this compound has been deposited in crystallographic databases or published in scientific journals.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

Without a crystal structure, it is not possible to analyze the crystal packing or the nature of intermolecular interactions such as halogen bonding or π-stacking in the solid state of this compound.

Precise Bond Lengths and Angles Analysis and Conformational Studies

The precise bond lengths, bond angles, and conformational properties of this compound, which would be determined from X-ray crystallography, are currently unknown.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Fingerprint Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and providing a unique molecular "fingerprint." mdpi.commdpi.com The techniques probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the bonds connecting them. researchgate.netyoutube.com For this compound, the spectra would be characterized by a series of absorption (FT-IR) or scattering (Raman) bands corresponding to the specific stretching and bending vibrations of its constituent bonds.

The quinoline core, a fused aromatic system of a benzene (B151609) and a pyridine (B92270) ring, possesses characteristic vibrational modes. astrochem.orgnih.gov These include in-plane and out-of-plane C-H bending, as well as C=C and C=N ring stretching vibrations. mdpi.comorgchemboulder.com The positions of the C-H out-of-plane bending bands, typically found between 900 and 675 cm⁻¹, are particularly sensitive to the substitution pattern on the aromatic rings and are invaluable for confirming the isomeric structure. orgchemboulder.comthieme-connect.de

The substituents—bromo, chloro, and methyl groups—each contribute distinct vibrational signatures. The aromatic C-H stretching vibrations are expected at slightly higher frequencies (3100-3000 cm⁻¹) than the aliphatic C-H stretches of the methyl group (~2900 cm⁻¹). pressbooks.pub The carbon-halogen bonds give rise to absorptions in the lower frequency "fingerprint" region of the spectrum. Specifically, the C-Cl stretch is anticipated in the 850-550 cm⁻¹ range, while the heavier C-Br bond would vibrate at a lower frequency, typically between 690-515 cm⁻¹. libretexts.orglibretexts.orgwpmucdn.com The combination of these specific bands provides a unique spectral fingerprint, confirming the presence of all structural components of the molecule.

Table 1: Expected Vibrational Modes for this compound Note: Specific frequencies are predictive and based on characteristic ranges for functional groups.

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch | Aromatic (Quinoline Ring) | 3100 - 3000 | Typically medium to weak intensity. orgchemboulder.comorgchemboulder.com |

| C-H Stretch | Aliphatic (-CH₃) | 3000 - 2850 | Medium intensity absorption. libretexts.org |

| C=C / C=N Stretch | Aromatic (Quinoline Ring) | 1625 - 1440 | Multiple strong to medium bands characteristic of the quinoline core. mdpi.comorgchemboulder.com |

| C-H Bend | Aliphatic (-CH₃) | 1470 - 1350 | Medium intensity bending and rocking modes. orgchemboulder.com |

| C-H Bend | Aromatic (Out-of-Plane) | 900 - 675 | Strong bands whose positions are highly diagnostic of the substitution pattern. thieme-connect.de |

| C-Cl Stretch | Aryl-Chloride | 850 - 550 | Found in the fingerprint region; can be weak to medium intensity. libretexts.orgwpmucdn.com |

| C-Br Stretch | Aryl-Bromide | 690 - 515 | Lower frequency absorption due to the higher mass of bromine. libretexts.orgresearchgate.net |

Electronic Absorption and Photoluminescence Spectroscopy for Optical Properties

Electronic spectroscopy, specifically UV-Visible absorption and photoluminescence, provides insight into the electronic structure and optical behavior of conjugated molecules. The quinoline ring system, being an extended aromatic π-system, is expected to absorb ultraviolet (UV) light, promoting electrons from lower-energy molecular orbitals to higher-energy ones. nus.edu.sgacs.org

The absorption spectrum of this compound would be expected to show characteristic bands corresponding to π→π* electronic transitions within the quinoline core. elsevierpure.comnih.gov For the parent quinoline molecule, multiple absorption bands are observed in the UV region. acs.org The presence of halogen and methyl substituents on the ring system would be expected to cause shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the absorption maxima (λmax) compared to the unsubstituted quinoline. researchgate.net

Many quinoline derivatives are known to be fluorescent, meaning they emit light after being electronically excited. nih.govnih.gov This property arises when the excited molecule returns to its ground electronic state via the emission of a photon. The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The efficiency of this process is quantified by the photoluminescence quantum yield (ΦF). While it is plausible that this compound exhibits photoluminescence, potentially in the blue region of the spectrum as seen with other derivatives, the heavy bromine atoms could potentially decrease fluorescence efficiency through the "heavy-atom effect," which promotes intersystem crossing to non-emissive triplet states. elsevierpure.comresearchgate.net Experimental verification would be required to determine its specific emission properties.

Table 2: Predicted Optical Properties for this compound

| Property | Symbol | Expected Value / Range | Notes |

|---|---|---|---|

| Absorption Maxima | λmax | Not experimentally documented. Expected in the UV region (approx. 250-350 nm). | Corresponds to π→π* transitions of the substituted quinoline system. elsevierpure.comresearchgate.net |

| Molar Absorptivity | ε | Not experimentally documented. | A measure of the intensity of light absorption at a specific wavelength. |

| Emission Maximum | λem | Not experimentally documented. | If fluorescent, emission would be at a longer wavelength than the absorption. nih.gov |

| Quantum Yield | ΦF | Not experimentally documented. | Represents the efficiency of the fluorescence process. |

| Stokes Shift | Δλ | Not experimentally documented. | The difference in wavelength between the absorption and emission maxima. |

Elemental Microanalysis for Purity and Stoichiometry Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. It is a cornerstone of chemical characterization, serving to verify the elemental composition and, by extension, the empirical formula of a synthesized compound. This analysis is crucial for confirming the identity and assessing the purity of a sample.

For this compound, with the molecular formula C₁₀H₆Br₂ClN, the theoretical elemental composition can be calculated with high precision based on atomic masses. A sample of high purity would yield experimental results that closely match these theoretical values, typically within a margin of ±0.4%. Any significant deviation would suggest the presence of impurities, residual solvent, or an incorrect molecular structure.

Table 3: Elemental Composition of this compound (Formula: C₁₀H₆Br₂ClN)

| Element | Symbol | Atomic Mass (amu) | Theoretical Mass (%) | Experimental Mass (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 35.80 | [Data not available] |

| Hydrogen | H | 1.008 | 1.80 | [Data not available] |

| Bromine | Br | 79.904 | 47.64 | [Data not available] |

| Chlorine | Cl | 35.453 | 10.57 | [Data not available] |

| Nitrogen | N | 14.007 | 4.18 | [Data not available] |

| Total | 335.43 | 100.00 |

Computational Chemistry and Theoretical Studies of 4,7 Dibromo 3 Chloro 6 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4,7-Dibromo-3-chloro-6-methylquinoline. These methods model the behavior of electrons within the molecule, which governs its structure, stability, and reactivity.

Density Functional Theory (DFT) stands as a cornerstone for the computational study of quinoline (B57606) derivatives. dergipark.org.tr By utilizing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately predict the molecule's three-dimensional geometry, bond lengths, and bond angles. dergipark.org.trresearchgate.net This process of geometry optimization seeks the lowest energy conformation of the molecule, providing a realistic model of its structure.

Once the optimized geometry is obtained, DFT calculations can elucidate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. For substituted quinolines, the nature and position of substituents, such as the bromo, chloro, and methyl groups in this compound, significantly influence these frontier molecular orbitals and, consequently, the molecule's reactivity profile. dergipark.org.tr

Table 1: Calculated Electronic Properties of a Related Quinolone Derivative using DFT

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.8 eV |

Note: Data is illustrative and based on typical values for similar halogenated quinoline systems.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can provide even more accurate energy and property calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although computationally more demanding, can be employed for a more precise determination of the electronic energy and for benchmarking the results obtained from DFT. These higher-level calculations are particularly valuable for studying systems where electron correlation effects are significant.

Prediction and Correlation of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of 1H and 13C NMR chemical shifts. dergipark.org.tr These calculated shifts can be correlated with experimental data to aid in the definitive assignment of resonances in the NMR spectra. dergipark.org.tr

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of the molecule. dergipark.org.tr By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax), which can then be compared with experimentally recorded spectra in various solvents. researchgate.net

IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. These calculations help in assigning the various vibrational modes observed in the experimental FT-IR and Raman spectra. dergipark.org.tr The theoretical spectrum provides a detailed roadmap for understanding the complex vibrational patterns of this polysubstituted quinoline. dergipark.org.tr

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Substituted Quinoline

| Spectroscopic Technique | Experimental Value | Calculated Value |

|---|---|---|

| 1H NMR (H-2) | 9.18 ppm | 9.15 ppm |

| 13C NMR (C-4) | 163.6 ppm | 162.9 ppm |

| UV-Vis λmax | 270 nm | 268 nm |

| IR (C=N stretch) | 1610 cm-1 | 1605 cm-1 |

Note: Data is illustrative and based on a related compound, 4,7-dichloro-6-nitroquinazoline, to demonstrate the correlation between experimental and theoretical values. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. wolfram.com It helps in identifying the electrophilic and nucleophilic sites within this compound. The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the resulting potential energy. wolfram.com

Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen atom of the quinoline ring and the halogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This analysis is crucial for predicting the molecule's intermolecular interaction patterns and reactivity towards other chemical species. wolfram.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of potential reaction pathways involving this compound. For instance, in nucleophilic aromatic substitution (SNA_r) reactions, which are common for halogenated quinolines, theoretical modeling can be used to map out the energy profile of the reaction. nih.gov

This involves locating the transition state (the highest energy point along the reaction coordinate) and any intermediates. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. nih.gov This type of analysis provides valuable insights into the regioselectivity of substitutions, explaining why a nucleophile might preferentially attack one position over another. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational landscape.

These simulations are particularly useful for understanding how the solvent influences the molecule's structure and reactivity. By explicitly including solvent molecules in the simulation, it is possible to model solvent-solute interactions and their effect on the reaction energetics. This provides a more realistic representation of chemical processes as they occur in a laboratory setting.

Quantitative Structure-Property Relationships (QSPR) Modeling (Purely Theoretical, not related to biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational methodology employed to predict the physicochemical properties of molecules based on their chemical structure. These models establish a mathematical correlation between numerically encoded structural features, known as molecular descriptors, and a specific experimental property. For a novel or sparsely studied compound like this compound, QSPR offers a purely theoretical avenue to estimate its physical characteristics without the need for empirical measurement. The process is grounded in the principle that the structure of a molecule inherently dictates its properties.

Research into the QSPR of quinoline derivatives has demonstrated the utility of this approach in predicting a range of physicochemical properties. The development of a QSPR model for this compound would theoretically involve a multi-step process:

Molecular Structure Representation: The 3D structure of the molecule would be generated and optimized using computational chemistry methods like Density Functional Theory (DFT).

Descriptor Calculation: A large pool of theoretical molecular descriptors would be calculated from the optimized structure.

Model Development: Using a dataset of known properties for a series of structurally related quinoline compounds, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms would be used to select the most relevant descriptors and build a predictive equation.

Property Prediction: This equation would then be used to predict the property of interest for this compound.

The predictive power of a QSPR model is fundamentally dependent on the type and quality of the molecular descriptors used. For a polysubstituted aromatic heterocycle such as this compound, a variety of descriptor classes would be essential to capture the intricate electronic and steric effects of the substituents.

Table 1: Relevant Molecular Descriptor Classes for QSPR Modeling

| Descriptor Class | Description | Examples Relevant to this compound |

|---|---|---|

| Constitutional | Based on the molecular formula and constitution, reflecting the composition of the molecule. | Molecular Weight, Atom Count, Number of Halogen Atoms, Number of Rings. |

| Topological | Characterize the atomic connectivity and branching of the molecular skeleton. | Wiener Index, Kier & Hall Connectivity Indices, Balaban J Index. |

| Geometrical | Describe the 3D arrangement of atoms in space. | Molecular Surface Area, Molecular Volume, Ovality, Principal Moments of Inertia. |

| Quantum-Chemical | Derived from the electronic wavefunction of the molecule, providing insight into electronic properties. | Dipole Moment, HOMO/LUMO Energies, Mulliken Atomic Charges, Electron Affinity. |

| Electrostatic | Relate to the charge distribution and potential on the molecular surface. | Molecular Electrostatic Potential (MEP) Minima/Maxima. |

By establishing a robust correlation between these descriptors and known physical properties of similar compounds, a QSPR model could provide valuable, albeit theoretical, estimations for this compound. Studies on substituted quinolines have successfully used such descriptors to predict properties like molar refractivity and polarizability. The presence of multiple halogens (bromine and chlorine) and a methyl group introduces significant electronic and steric complexity, making a multi-descriptor approach necessary for accurate modeling.

| Octanol-Water Partition Coefficient (logP) | Describes the lipophilicity of the molecule, indicating its preference for nonpolar environments. |

While specific QSPR models exclusively developed for this compound are not documented in publicly available literature, the established methodologies for halogenated and substituted quinolines provide a strong theoretical framework for how its properties could be predicted. Such computational studies serve as a powerful tool in the initial stages of chemical investigation, allowing for the theoretical characterization of compounds before they are synthesized or experimentally analyzed.

Advanced Research Applications and Derivatization Strategies of 4,7 Dibromo 3 Chloro 6 Methylquinoline

A Versatile Building Block for Complex Heterocyclic Architectures

The presence of three halogen atoms at distinct positions on the 4,7-Dibromo-3-chloro-6-methylquinoline core allows for a range of selective cross-coupling reactions. This targeted reactivity is instrumental in the construction of intricate heterocyclic systems. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are primary methods used to functionalize such polyhalogenated quinolines. libretexts.orgorganic-chemistry.orgorganic-chemistry.org The varying reactivity of C-Br and C-Cl bonds under different catalytic conditions enables chemists to control the sequence of bond formation, a critical aspect in the synthesis of complex molecules.

Synthesis of Fused Polycyclic Quinoline (B57606) Systems

The derivatization of halogenated quinolines is a powerful strategy for the synthesis of fused polycyclic systems, which are of significant interest due to their diverse biological and photophysical properties. For instance, the intramolecular cyclization of appropriately substituted quinoline precursors can lead to the formation of complex structures like pyrazolo[4,3-c]quinolines. researchgate.netmdpi.comresearchgate.net These compounds have been investigated for their potential as anti-inflammatory agents and fluorescent probes. nih.gov

One common approach involves the initial substitution of a halogen atom with a group that can subsequently participate in a ring-closing reaction. For example, a Sonogashira coupling can introduce an alkyne, which can then undergo an intramolecular cyclization to form a new fused ring. researchgate.netwikipedia.org Similarly, the introduction of an amine-containing substituent via a Buchwald-Hartwig amination can be a precursor to a fused nitrogen-containing ring system.

A general synthetic route to fused quinoline systems from a dihalogenated precursor is outlined below:

| Step | Reaction Type | Reactants | Product | Purpose |

| 1 | Selective Cross-Coupling (e.g., Suzuki) | Dihalogenated Quinoline, Arylboronic Acid | Aryl-monohalogenated Quinoline | Introduction of a new aryl group at a specific position. |

| 2 | Second Cross-Coupling (e.g., Sonogashira) | Aryl-monohalogenated Quinoline, Terminal Alkyne | Aryl-alkynyl-quinoline | Introduction of a reactive alkyne group. |

| 3 | Intramolecular Cyclization | Aryl-alkynyl-quinoline | Fused Polycyclic Quinoline System | Formation of the final fused ring structure. |

While direct experimental data for the synthesis of fused polycyclic systems from this compound is not extensively documented in publicly available literature, the known reactivity of similar polyhalogenated quinolines suggests its high potential in this area. nih.govnih.gov The strategic sequence of functionalizing the bromo and chloro substituents would be key to constructing novel and complex polycyclic aromatic hydrocarbons. mdpi.com

Formation of Quinoline-Containing Macromolecules and Polymers

The difunctional nature of dihalogenated quinolines makes them suitable monomers for step-growth polymerization. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are particularly effective for the synthesis of conjugated polymers where the quinoline unit is incorporated into the polymer backbone. researchgate.netacs.org These quinoline-based polymers are investigated for their thermal stability, mechanical robustness, and tunable electronic properties. acs.org

The synthesis of such polymers typically involves the reaction of a dihalogenated quinoline with a diboronic acid (or ester) in a Suzuki polymerization, or with a distannane in a Stille polymerization. The properties of the resulting polymer can be tuned by the choice of the comonomer. For instance, copolymerization with fluorene (B118485) or other aromatic units can influence the solubility, processability, and optoelectronic properties of the final material. researchgate.net

A representative polymerization reaction is shown in the following table:

| Polymerization Method | Monomer 1 | Monomer 2 | Catalyst System | Resulting Polymer |

| Suzuki Polymerization | Dihalogenated Quinoline | Aromatic Diboronic Acid | Pd(PPh₃)₄ / Base | Poly(quinoline-co-aromatic) |

| Stille Polymerization | Dihalogenated Quinoline | Aromatic Distannane | Pd(PPh₃)₄ | Poly(quinoline-co-aromatic) |

Quinoline-based polymers have shown promise in various applications, including as components in organic light-emitting diodes (OLEDs) and as specialty engineering plastics. acs.orgresearchgate.net The incorporation of the quinoline moiety can enhance the electron-transporting properties of the polymer, making it suitable for use in electronic devices.

Role in Materials Science Research

The unique electronic and photophysical properties of the quinoline ring system, combined with the synthetic versatility of its halogenated derivatives, make this compound a compound of interest in materials science.

Incorporation into Organic Electronic Materials (e.g., as building blocks for charge transport layers)

Quinoline derivatives are widely used in the development of organic electronic materials, particularly for organic light-emitting diodes (OLEDs). researchgate.netdergipark.org.trrsc.org The electron-deficient nature of the quinoline ring makes it a good electron-transporting material. By functionalizing this compound through cross-coupling reactions, it is possible to synthesize novel materials for use in various layers of an OLED device, such as the electron transport layer (ETL) or the emissive layer.

The general approach involves attaching charge-transporting moieties to the quinoline core via the halogenated positions. The resulting molecules can then be processed into thin films for device fabrication. The performance of these materials in OLEDs is highly dependent on their molecular structure, which influences their energy levels (HOMO/LUMO), charge carrier mobility, and thermal stability.

Below is a table summarizing the desired properties of quinoline derivatives for organic electronic applications:

| Property | Desired Characteristic | Rationale |

| LUMO Level | Low-lying | Facilitates electron injection from the cathode. |

| HOMO Level | High-lying | Facilitates hole blocking. |

| Electron Mobility | High | Efficient transport of electrons to the emissive layer. |

| Thermal Stability | High | Ensures long device lifetime. |

| Solubility | Good | Allows for solution-based processing of devices. |

The synthesis of complex quinoline derivatives for OLEDs often involves palladium-catalyzed cross-coupling reactions to build up the desired molecular architecture. mdpi.com

Development of Fluorescent Probes and Dyes (Focus on Photophysical Properties)

Quinoline and its derivatives are well-known for their fluorescent properties and have been extensively used in the development of fluorescent probes for the detection of ions and biomolecules. crimsonpublishers.comrsc.orgbohrium.com The fluorescence of quinoline-based compounds can be modulated by introducing various substituents, leading to changes in emission wavelength, quantum yield, and sensitivity to the local environment.

The halogenated positions of this compound serve as handles to attach fluorophores or receptor units for specific analytes. For example, a common strategy is to synthesize "push-pull" systems where an electron-donating group and an electron-withdrawing group are attached to the quinoline core, leading to intramolecular charge transfer (ICT) fluorescence. researchgate.net The photophysical properties of such dyes are often sensitive to solvent polarity and can be exploited for sensing applications.

The photophysical properties of a series of pyrazolo[3,4-b]quinoline derivatives, which can be synthesized from halogenated quinolines, have been studied, revealing their potential as fluorescent materials. mdpi.com

| Compound Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application |

| Substituted Pyrazolo[3,4-b]quinolines | ~350-400 | ~450-550 | Variable | Fluorescent probes, OLED emitters |

| Quinoline-based ICT Dyes | Variable | Variable (Solvatochromic) | Variable | Polarity sensors |

The development of new fluorescent probes often involves a systematic study of the structure-property relationships, where the effect of different substituents on the photophysical properties is investigated.

Applications in Catalysis Research

The quinoline scaffold can act as a ligand for transition metals, and the resulting metal complexes have been investigated for their catalytic activity in various organic transformations. nih.goveurekaselect.com The nitrogen atom in the quinoline ring provides a coordination site for the metal, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the catalyst.

While specific catalytic applications of this compound are not widely reported, its derivatives can be envisioned as ligands in catalysis. For example, the bromine or chlorine atoms could be replaced with phosphine (B1218219) or other coordinating groups through nucleophilic substitution or cross-coupling reactions. The resulting multidentate ligands could then be used to prepare novel metal complexes with unique catalytic properties.

Quinoline-based ligands have been used in a variety of catalytic reactions, including hydrogenation and cross-coupling reactions. rsc.orgacs.org For instance, quinoline-Schiff base metal complexes have shown versatile applications in catalysis. nih.gov The design of new ligands is a key aspect of catalyst development, and polyfunctionalized quinolines like this compound offer a platform for creating a diverse range of ligand structures.

| Catalyst Type | Metal Center | Ligand Features | Potential Catalytic Application |

| Quinoline-Phosphine Complex | Pd, Pt, Rh | Tunable steric and electronic properties | Cross-coupling, Hydrogenation |

| Quinoline-NHC Complex | Pd, Cu | Strong σ-donating ability | Cross-coupling, C-H activation |

| Quinoline-Schiff Base Complex | Various | Facile synthesis, versatile coordination modes | Oxidation, Reduction |

The development of catalysts based on derivatives of this compound represents a promising area for future research.

As a Ligand Precursor for Transition Metal Catalysts

The structure of this compound is well-suited for its role as a ligand precursor. The nitrogen atom in the quinoline ring is an intrinsic Lewis basic site capable of coordinating to a transition metal center. Furthermore, the three halogen atoms (two bromine, one chlorine) at positions C3, C4, and C7 serve as reactive handles for covalent modification to create more complex, multidentate ligands.

Transition metal-catalyzed cross-coupling reactions are a primary method for transforming such halogenated precursors into sophisticated ligands. nih.gov Reactions like the Suzuki, Stille, Buchwald-Hartwig amination, and cyanation can be employed to replace the halogen atoms with a variety of functional groups that can then coordinate with metal ions. For instance, palladium-catalyzed reactions can form C-N bonds by coupling the haloquinoline with an amine, or C-C bonds by coupling with boronic acids or organozinc reagents. nih.gov

The differential reactivity of the halogens (C-Br vs. C-Cl) can allow for selective, stepwise functionalization. Generally, C-Br bonds are more reactive in palladium-catalyzed cross-coupling reactions than C-Cl bonds, enabling the selective substitution at the C4 and C7 positions before addressing the C3 position. This regioselectivity is crucial for the rational design of ligands with specific geometries and coordination properties. The resulting modified quinolines can act as bidentate (e.g., N,N-type or N,P-type) or tridentate ligands, which are foundational in the construction of stable and reactive transition metal complexes. researchgate.netcaltech.edu Quinoline-based ligands have been successfully used to create complexes with a variety of transition metals, including palladium, nickel, copper, zinc, and cobalt, for applications in catalysis and materials science. nih.govrsc.orgnih.gov

| Reactive Site | Potential Transformation Reaction | Resulting Functional Group | Role in Ligand Structure |

|---|---|---|---|

| N1 (Ring Nitrogen) | Direct Coordination | N-Metal Bond | Primary coordination site, Lewis base |

| C4-Br / C7-Br | Suzuki Coupling | Aryl, Alkyl | Steric/electronic tuning, secondary coordination |

| C4-Br / C7-Br | Buchwald-Hartwig Amination | Primary/Secondary Amine | Forms N,N-bidentate chelate |

| C3-Cl | Stille Coupling | Vinyl, Aryl | Steric/electronic tuning |

| C3-Cl | Cyanation | Nitrile (-CN) | Introduces a linear, coordinating group |

Investigation of Catalytic Activity and Selectivity (e.g., in asymmetric catalysis)

Once a transition metal complex is formed using a ligand derived from this compound, its catalytic performance can be investigated. The electronic and steric properties of the quinoline ligand are critical in determining the catalyst's activity and selectivity. mdpi.com

Catalytic Activity: The electron-withdrawing nature of the halogen atoms (Br and Cl) on the quinoline ring can significantly influence the electronic properties of the metal center. These groups decrease the electron density on the metal, which can enhance its Lewis acidity and potentially increase its catalytic activity in reactions like oxidations or Henry and Knoevenagel condensations. mdpi.comresearchgate.net Conversely, replacing the halogens with electron-donating groups through derivatization could increase electron density at the metal center, which might be favorable for reductive catalytic cycles. mdpi.com The methyl group at C6 provides a modest electron-donating effect.

Selectivity: For applications in asymmetric catalysis, the precursor must be modified to introduce chirality. This can be achieved by using chiral reagents during the derivatization of the haloquinoline. For example, a Buchwald-Hartwig amination could be performed with a chiral amine, or a Suzuki coupling with a chiral boronic acid derivative. The resulting chiral ligand, when complexed with a metal, creates a chiral catalytic environment. The steric bulk of the substituents at the C3, C4, and C6 positions would play a crucial role in defining the shape of the catalytic pocket, influencing the substrate's approach and thereby controlling the stereochemical outcome (enantioselectivity) of the reaction. Quinoline-containing chiral ligands have been successfully used in a wide array of asymmetric reactions, including cyclopropanation, hydrogenations, and allylic alkylations. researchgate.net The rigid backbone of the quinoline scaffold is advantageous for creating a well-defined and predictable chiral environment around the metal center.

Bioisosteric Replacements and Scaffold Hop Research in Chemical Biology (Conceptual Design, excluding specific biological activity or clinical data)

In chemical biology and medicinal chemistry, the concepts of bioisosteric replacement and scaffold hopping are powerful strategies for designing new molecules with desired physicochemical properties while maintaining or improving interactions with a biological target. nih.gov These strategies are purely conceptual in this context, focusing on molecular design principles rather than demonstrated biological outcomes.

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound that may retain its ability to interact with a target. acs.org For the this compound scaffold, this could involve:

Halogen Swapping: Replacing a bromine atom with a chlorine or a trifluoromethyl (CF₃) group. While all are electron-withdrawing, their sizes and abilities to form halogen bonds differ, which would alter steric and electronic interactions within a binding pocket. acs.org

Methyl Group Modification: The C6-methyl group could be replaced by other small alkyl groups, an amino (NH₂) group, or a hydroxyl (OH) group. These changes would alter local polarity, size, and hydrogen bonding capacity.

Scaffold hopping is a more drastic approach where the central quinoline core is replaced entirely by a different heterocyclic system that can project key functional groups into the same regions of three-dimensional space. nih.gov The goal is to find a new, structurally distinct scaffold that mimics the original molecule's pharmacophore. For a ligand based on this compound, one might replace the quinoline core with scaffolds like quinazoline, cinnoline, or benzimidazole, and then re-attach the key substituent groups (or their bioisosteres) to the new core in a spatially analogous arrangement. This is often used to discover novel chemical series with different intellectual property profiles or improved synthetic accessibility. nih.gov

Design Principles for Novel Quinoline-Based Scaffolds

The quinoline ring is considered a "privileged scaffold" in chemistry because its derivatives can interact with a wide variety of biological targets. mdpi.comnih.gov The design of novel quinoline-based scaffolds from this compound is guided by several key principles:

Modulation of Physicochemical Properties: Substituents are chosen to fine-tune properties like lipophilicity (logP), solubility, and electronic distribution. The existing halogens make the parent compound quite lipophilic; replacing them with polar groups like hydroxyls or amines via nucleophilic substitution or cross-coupling would increase aqueous solubility.

Vectorial Expansion: The halogen atoms at C3, C4, and C7 provide vectors for extending the molecule in different directions. Attaching linkers of varying lengths and flexibilities to these positions allows for the exploration of extended binding pockets in target proteins.

Electronic Tuning: The electron-withdrawing halogens and the electron-donating methyl group create a specific electronic profile. This can be systematically tuned by introducing different substituents to modulate the molecule's interaction with electron-rich or electron-poor regions of a target. For example, adding more electron-donating groups can increase the pKa of the quinoline nitrogen. mdpi.com

Conformational Constraint: Introducing bulky groups or creating cyclic structures by linking two substituent positions can lock the molecule into a specific conformation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Computational Design of Ligands Targeting Specific Protein Binding Sites (purely theoretical modeling)

Computational methods are essential for the theoretical design of novel ligands based on the this compound scaffold. nih.gov This process is purely a modeling exercise, aimed at predicting favorable interactions before any synthesis is undertaken. mdpi.com

The typical workflow involves:

Target Identification and Pocket Analysis: A protein of interest is chosen, and its three-dimensional structure (from X-ray crystallography or cryo-EM) is obtained. Computational tools are used to identify potential binding pockets and analyze their features (size, shape, hydrophobicity, hydrogen bonding sites).

Scaffold Docking: A 3D model of the this compound scaffold is placed into the identified binding pocket using molecular docking software. The program samples numerous positions and orientations (poses) of the ligand and scores them based on predicted binding energy. rsc.org

In Silico Derivatization: Based on the initial docking results, the scaffold is computationally modified. The software can be used to build a virtual library of derivatives by replacing the halogen atoms with various functional groups. These new virtual derivatives are then docked into the target site.

Binding Energy Calculation and Interaction Analysis: The software calculates the theoretical binding affinity for each derivative. mdpi.com It also visualizes the specific interactions, such as hydrogen bonds, π-π stacking with aromatic residues, and hydrophobic interactions. rsc.org This allows the designer to understand why certain derivatives are predicted to be better binders than others. For example, a bromine at C7 might fit well into a hydrophobic pocket, while a derivative with a hydrogen bond donor at C4 might be designed to interact with a specific backbone carbonyl in the protein. rsc.org

This iterative process of computational design, docking, and scoring allows for the rapid theoretical evaluation of thousands of potential ligand structures, prioritizing a small number of the most promising candidates for future synthesis and experimental validation. mdpi.com

| Computational Step | Purpose | Key Information Generated | Relevant Software/Techniques |

|---|---|---|---|

| Molecular Docking | Predict the binding pose and affinity of the ligand in a protein's active site. | Binding energy score, ligand conformation, key interacting residues. | AutoDock, Glide, GOLD |

| Quantitative Structure-Activity Relationship (QSAR) | Develop a statistical model relating chemical structure to theoretical affinity. | Correlation between physicochemical properties and predicted binding. | CoMFA, CoMSIA |

| Molecular Dynamics (MD) Simulation | Simulate the movement of the ligand-protein complex over time. | Stability of the binding pose, role of water molecules, conformational changes. | GROMACS, AMBER, NAMD |

| Free Energy Perturbation (FEP) | Calculate the relative binding free energy between two similar ligands. | Precise prediction of the change in affinity due to a small chemical modification. | Schrödinger FEP+, AMBER-TI |

Photochemical and Photophysical Studies of this compound and Its Derivatives

The interaction of light with quinoline-based molecules is a field of significant interest. The photophysical and photochemical properties of this compound are dictated by its aromatic core and, crucially, by its halogen and methyl substituents.

Photophysical Properties: Like most aromatic heterocycles, the quinoline core can absorb ultraviolet (UV) light, promoting an electron from a ground state molecular orbital to an excited singlet state (S₁). rsc.org From this excited state, the molecule can relax through several pathways:

Fluorescence: The molecule can return directly to the ground state (S₀) by emitting a photon of light (fluorescence). The wavelength of this emission is longer (red-shifted) than the absorption wavelength.

Intersystem Crossing (ISC): The excited singlet state (S₁) can convert to an excited triplet state (T₁). This process is formally spin-forbidden but is significantly enhanced by the presence of heavy atoms. rsc.org

Phosphorescence: From the triplet state, the molecule can relax to the ground state by emitting a photon, a process known as phosphorescence. This is also spin-forbidden and occurs on a much longer timescale than fluorescence.

The three halogen atoms on this compound are expected to have a profound "heavy-atom effect." Bromine, in particular, is effective at promoting intersystem crossing. rsc.org This would likely lead to a decrease in the fluorescence quantum yield and an increase in the efficiency of triplet state formation compared to a non-halogenated quinoline. nih.gov The emission properties are also sensitive to the solvent environment, with polar solvents often influencing the energy levels of the excited states. rsc.org

Photochemical Reactivity: Once the excited triplet state is populated, the molecule can undergo photochemical reactions. For halogenated aromatic compounds, a common photochemical reaction is the cleavage of the carbon-halogen bond. rsc.org In the case of this compound, irradiation with UV light could potentially lead to the homolytic cleavage of a C-Br or C-Cl bond, generating a highly reactive aryl radical intermediate. This intermediate could then react with the solvent or other molecules in the environment. The C-Br bonds are generally weaker than the C-Cl bond and would be more susceptible to this photocleavage.

| Property | Description | Expected Influence of Substituents |

|---|---|---|

| UV Absorption (λ_max) | Wavelength of maximum light absorption. | Determined primarily by the quinoline π-system; minor shifts due to substituents. |

| Fluorescence Quantum Yield (Φ_f) | Efficiency of light emission from the singlet excited state. | Expected to be low due to the heavy-atom effect of Br and Cl promoting ISC. rsc.org |

| Intersystem Crossing (ISC) Yield (Φ_ISC) | Efficiency of forming the triplet excited state. | Expected to be high due to the heavy-atom effect. |

| Phosphorescence | Light emission from the triplet excited state. | Potentially observable, especially at low temperatures, due to efficient ISC. |

| Photochemical Decomposition | Chemical change upon light absorption. | Potential for C-Br bond cleavage due to its lower bond energy compared to C-Cl. rsc.org |

Future Directions and Emerging Research Avenues for Polyhalogenated Quinolines

Exploitation in Flow Chemistry and Microreactor Technologies

The synthesis and functionalization of polyhalogenated quinolines could be significantly advanced through the adoption of flow chemistry and microreactor technologies. These methods offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when dealing with highly reactive intermediates and exothermic reactions often associated with halogenated compounds.

Key Potential Advantages:

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with handling potentially hazardous reagents and intermediates.

Improved Selectivity: Precise control over reaction conditions can lead to higher regioselectivity in functionalization reactions, targeting specific halogen atoms for substitution.

Rapid Optimization: The ability to quickly vary reaction parameters allows for the rapid optimization of reaction conditions, accelerating the discovery of novel derivatives.

A hypothetical flow synthesis of a functionalized 4,7-Dibromo-3-chloro-6-methylquinoline derivative is presented in the table below, illustrating the potential for multi-step, continuous processing.

| Step | Reagent A | Reagent B | Reactor Type | Temperature (°C) | Residence Time (min) | Product |

| 1 | This compound | n-Butyllithium | Micromixer | -78 | 0.5 | Lithiated Intermediate |

| 2 | Lithiated Intermediate | Organoboron Compound | Packed-Bed Reactor | 80 | 5 | Arylated Quinoline (B57606) |

| 3 | Arylated Quinoline | Aminating Agent | Heated Coil Reactor | 120 | 10 | Aminated Quinoline |

Integration into Smart Materials and Responsive Systems (Theoretical Framework)

The unique electronic properties of polyhalogenated quinolines, arising from the presence of electron-withdrawing halogen atoms, make them intriguing candidates for integration into smart materials and responsive systems. Theoretically, the modulation of the electronic structure of this compound through selective functionalization could lead to materials with tunable optical and electronic properties.

Potential Applications:

Chemosensors: The quinoline nitrogen atom can act as a binding site for metal ions or other analytes. The binding event could alter the electronic properties of the molecule, leading to a measurable change in fluorescence or color, forming the basis of a sensor.

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the quinoline core, combined with the heavy atom effect of the halogens, could be beneficial for developing new phosphorescent emitters for OLEDs.

Molecular Switches: Selective chemical or photochemical reactions at the halogen sites could be used to switch the molecule between two or more states with different properties, such as color or conductivity.

Advancements in Site-Selective Functionalization of Polyhalogenated Scaffolds

A major challenge and opportunity in the chemistry of polyhalogenated quinolines is the development of methods for site-selective functionalization. The presence of multiple C-Br and C-Cl bonds with different reactivities on the this compound scaffold provides a platform for developing and testing novel catalytic systems.

Research Focus Areas:

Orthogonal Catalysis: Employing catalysts that selectively activate one type of carbon-halogen bond over another (e.g., Pd-catalyzed C-Br coupling vs. Ni-catalyzed C-Cl coupling) would allow for the stepwise and controlled introduction of different functional groups.

Directed Metalation: The use of directing groups to guide organometallic reagents to a specific position on the quinoline ring would enable precise C-H functionalization, complementing the reactivity of the halogenated positions.

Halogen Dance Reactions: Investigating the potential for base-catalyzed migration of halogen atoms around the quinoline ring could provide access to novel isomers that are not accessible through direct synthesis.

The table below outlines a hypothetical selective functionalization strategy for this compound.

| Target Position | Reaction Type | Catalyst/Reagent | Functional Group Introduced |

| C4-Br | Suzuki Coupling | Pd(PPh₃)₄ / Base | Aryl |

| C7-Br | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Alkynyl |

| C3-Cl | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | Amine |

Development of Novel Spectroscopic Probes for Environmental Analysis (Non-biological)

The inherent fluorescence of many quinoline derivatives can be harnessed to develop spectroscopic probes for the detection of environmental pollutants. The presence of heavy atoms like bromine in this compound can enhance intersystem crossing and potentially lead to phosphorescent probes with long-lived emission, which is advantageous for time-resolved measurements.

Potential Targets for Detection:

Heavy Metal Ions: The quinoline nitrogen and potentially other functional groups introduced onto the scaffold can act as chelating agents for heavy metal ions like mercury, lead, and cadmium.

Anions: Specific receptor moieties could be attached to the quinoline core to enable the selective detection of environmentally relevant anions such as cyanide or fluoride.

Organic Pollutants: The aromatic quinoline system can engage in π-π stacking interactions with polycyclic aromatic hydrocarbons (PAHs) or other organic pollutants, leading to a change in its spectroscopic properties.

Unexplored Reactivity Patterns and Synthetic Transformations

The unique electronic and steric environment of this compound suggests the potential for uncovering novel reactivity patterns and synthetic transformations. The interplay between the electron-donating methyl group and the electron-withdrawing halogens at various positions could lead to unexpected outcomes in known reactions.

Areas for Exploration:

Reductive Cyclizations: Investigating the intramolecular reactions of derivatives of this compound under reductive conditions could lead to the formation of novel polycyclic aromatic systems.

Photochemical Reactions: The influence of multiple halogen substituents on the excited-state reactivity of the quinoline core could be explored to develop novel photochemical transformations.

Metal-Halogen Exchange: A detailed study of the kinetics and thermodynamics of metal-halogen exchange at the different C-Br and C-Cl positions would provide fundamental insights into the reactivity of this class of compounds.

Q & A

Q. What spectroscopic methods are recommended for characterizing 4,7-Dibromo-3-chloro-6-methylquinoline, and how are they applied?

Methodological Answer: Characterization should involve a combination of:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br, C-Cl stretches) via absorption bands. For example, C-Br stretches typically appear at 500–700 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Reveals proton environments, particularly methyl (δ ~2.5 ppm) and aromatic protons. Coupling patterns differentiate substituent positions.

- ¹³C NMR : Assigns carbon environments, including halogenated and methyl carbons.

- Mass Spectrometry (MS) : Determines molecular weight (M⁺ peaks) and fragmentation patterns. Halogens (Br, Cl) produce isotopic clusters, aiding identification .

Q. How can researchers synthesize this compound, and what purification steps are critical?

Methodological Answer: A typical synthesis involves:

Quinoline Core Functionalization : Start with a methylquinoline precursor. Halogenation using POCl₃ for chlorination and Br₂/FeBr₃ for bromination under controlled temperatures (e.g., 60–80°C) .

Purification :

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer: The compound’s bromine atoms at positions 4 and 7 are primed for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos for sterically hindered sites.

- Solvent/Base : Use toluene/EtOH with K₂CO₃ for Suzuki reactions (80–100°C, 12–24 h). Monitor reaction progress via TLC .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts .

- Refinement : Employ SHELXL for anisotropic displacement parameters. Compare residual factors (R1/wR2) across datasets; discrepancies >5% may indicate twinning or disorder .

- Validation Tools : Check geometric outliers (e.g., Cl/Br bond lengths) against Cambridge Structural Database (CSD) averages using Mercury software .

Q. How does the substitution pattern of this compound influence its biological activity compared to analogues?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Methyl Group (Position 6) : Enhances lipophilicity, improving membrane permeability (measure via PAMPA assay).

- Halogen Positioning : Compare IC₅₀ values against analogues (e.g., 4,7-dichloro derivatives) in enzyme inhibition assays (e.g., kinase targets). Use molecular docking (AutoDock Vina) to map halogen interactions with hydrophobic enzyme pockets .

- Data Interpretation : Statistical analysis (ANOVA) of bioactivity data to identify significant substituent effects.

Q. What computational methods are effective in modeling the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO/LUMO energies to predict redox behavior and charge-transfer potential .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic/nucleophilic sites to guide synthetic modifications. Compare with electrostatic potential-derived charges (ESP charges) from crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.